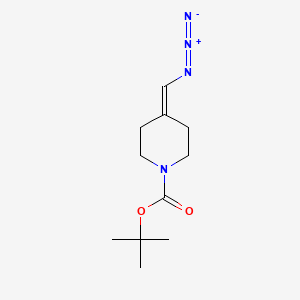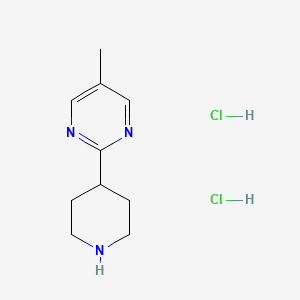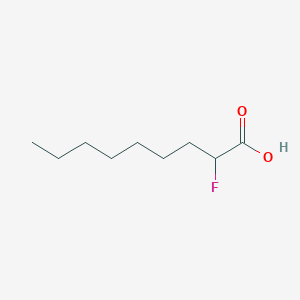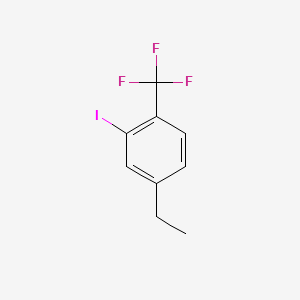
4-Ethyl-2-iodo-1-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-iodo-1-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C9H8F3I It is characterized by the presence of an ethyl group, an iodine atom, and a trifluoromethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-iodo-1-(trifluoromethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-ethyl-1-(trifluoromethyl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-2-iodo-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of compounds like 4-ethyl-2-(trifluoromethyl)aniline or 4-ethyl-2-(trifluoromethyl)phenol.
Oxidation: Formation of 4-ethyl-2-iodo-1-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-ethyl-2-(trifluoromethyl)benzene.
Applications De Recherche Scientifique
4-Ethyl-2-iodo-1-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Ethyl-2-iodo-1-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the iodine atom, which can be readily substituted by nucleophiles. The trifluoromethyl group enhances the compound’s stability and reactivity by withdrawing electron density from the benzene ring, making it more susceptible to electrophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Iodo-1-(trifluoromethyl)benzene
- 4-Ethyl-1-(trifluoromethyl)benzene
- 2-Iodo-1-(trifluoromethyl)benzene
Uniqueness
4-Ethyl-2-iodo-1-(trifluoromethyl)benzene is unique due to the combination of the ethyl, iodine, and trifluoromethyl groups on the benzene ring. This specific arrangement of substituents imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various synthetic and research applications.
Propriétés
Formule moléculaire |
C9H8F3I |
|---|---|
Poids moléculaire |
300.06 g/mol |
Nom IUPAC |
4-ethyl-2-iodo-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F3I/c1-2-6-3-4-7(8(13)5-6)9(10,11)12/h3-5H,2H2,1H3 |
Clé InChI |
NBENSLRZZPHAKJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)C(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


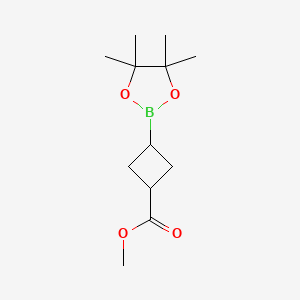
![tert-butyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13454149.png)
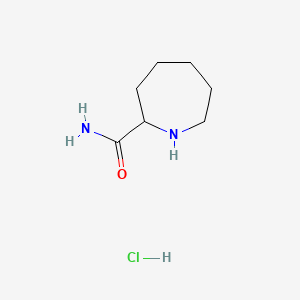
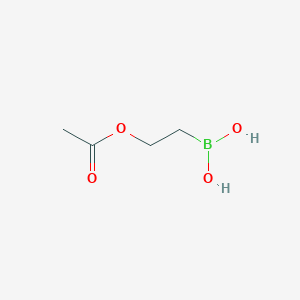
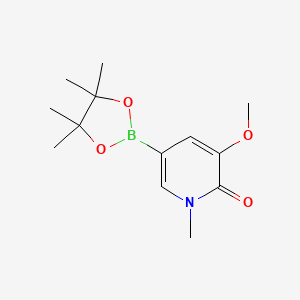
![7-Ethyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B13454174.png)
![1-[(4-methoxyphenyl)methyl]-N-[(1r,4r)-4-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}cyclohexyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13454181.png)

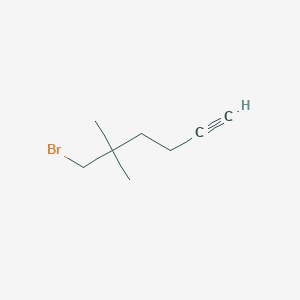
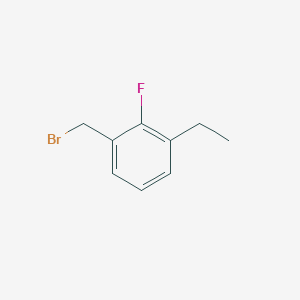
![6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B13454196.png)
